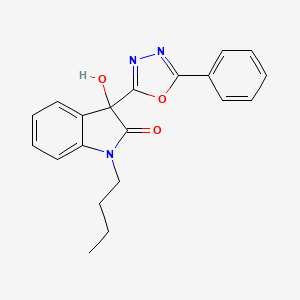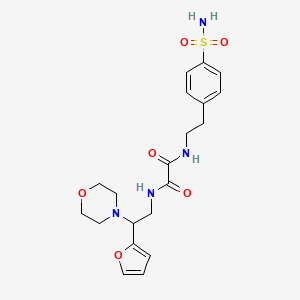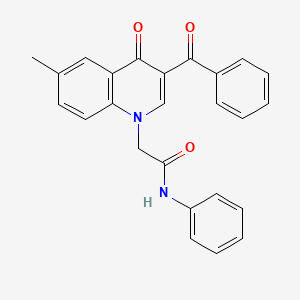
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMQ or N-phenyl-2-(3-oxo-3,4-dihydroquinolin-6-yl) acetamide. BMQ is a quinoline derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Anticancer Properties
Compounds with structural features related to 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, such as those within the tetrahydroisoquinoline and quinazolinone families, have been investigated for their anticancer activities. The synthesis of various analogs maintaining the tetrahydroisoquinoline moiety has led to the discovery of potent cytotoxic agents against breast cancer cell lines, highlighting the potential of these compounds as novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010). Additionally, novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with certain analogs being significantly more potent than the positive control, 5-FU, against various cancer cell lines, indicating their potential as effective anticancer agents (Al-Suwaidan et al., 2016).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, closely related to the compound , demonstrated significant antiviral and antiapoptotic effects in vitro. This compound showed a marked decrease in viral load and an increase in survival rates in Japanese encephalitis virus-infected mice, suggesting its potential therapeutic efficacy in treating viral encephalitis (Ghosh et al., 2008).
Antimicrobial Activities
Derivatives of quinazolinone, such as 6-bromoquinazolinones, have been synthesized and evaluated for their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. The exploration of these compounds' pharmacological activities further underscores the versatility of quinazolinone derivatives in developing new therapeutic agents (Rajveer et al., 2010).
Anticonvulsant Agents
The pharmacophoric structural requirements for anticonvulsant activity were explored through the synthesis of N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]yl)benzamide derivatives. Among these, certain compounds showed promising activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating their potential as anticonvulsant agents (Kothayer et al., 2019).
Propiedades
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-17-12-13-22-20(14-17)25(30)21(24(29)18-8-4-2-5-9-18)15-27(22)16-23(28)26-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFPUAOVYHSHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2723711.png)
![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2723715.png)


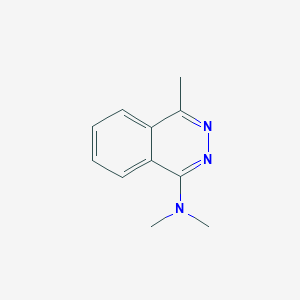
![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723721.png)
![6-(4-Butylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723723.png)
![methyl 3-(methylcarbamoyl)-2-(3-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2723725.png)
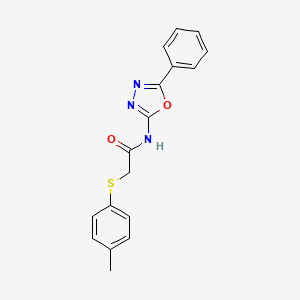
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2723728.png)
![6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2723729.png)
